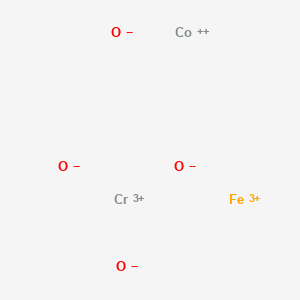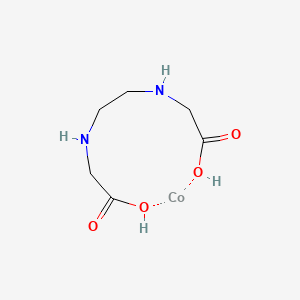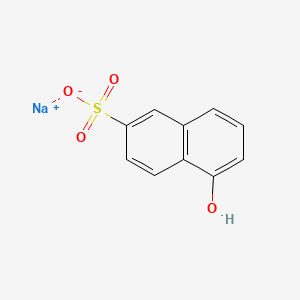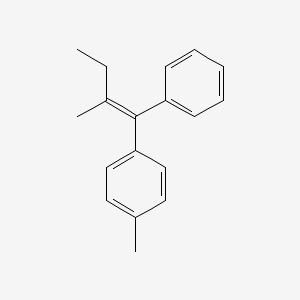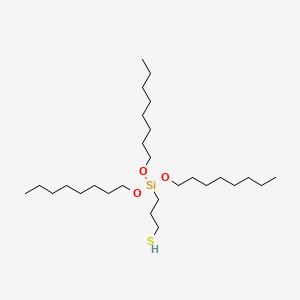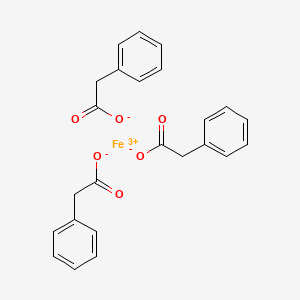
Iron tris(phenylacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron tris(phenylacetate) is a coordination compound where an iron(III) ion is complexed with three phenylacetate ligands
准备方法
Synthetic Routes and Reaction Conditions: Iron tris(phenylacetate) can be synthesized through the reaction of iron(III) chloride with phenylacetic acid in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding phenylacetic acid along with a base like sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of iron tris(phenylacetate) as a precipitate .
Industrial Production Methods: While specific industrial production methods for iron tris(phenylacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions: Iron tris(phenylacetate) undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state and potentially altering the coordination environment.
Reduction: Similarly, the iron center can be reduced, which may affect the stability and reactivity of the compound.
Substitution: The phenylacetate ligands can be substituted with other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction could yield iron(II) complexes. Substitution reactions result in new iron complexes with different ligands.
科学研究应用
Iron tris(phenylacetate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and polymerization reactions.
Biology: The compound’s potential as a model for studying iron-containing enzymes and its interactions with biological molecules are of interest.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other iron-containing compounds.
作用机制
The mechanism by which iron tris(phenylacetate) exerts its effects involves the coordination of the iron center with the phenylacetate ligands. This coordination affects the electronic properties of the iron ion, making it reactive towards various substrates. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylacetate ligands can influence the compound’s solubility and stability, affecting its overall reactivity .
相似化合物的比较
Iron tris(acetylacetonate): This compound is similar in structure but has acetylacetonate ligands instead of phenylacetate.
Iron tris(1,10-phenanthroline): This complex has 1,10-phenanthroline ligands and is used in electrochemical studies and as a redox catalyst.
Uniqueness: Iron tris(phenylacetate) is unique due to the presence of phenylacetate ligands, which provide distinct electronic and steric properties compared to other ligands
属性
CAS 编号 |
84522-39-4 |
|---|---|
分子式 |
C24H21FeO6 |
分子量 |
461.3 g/mol |
IUPAC 名称 |
iron(3+);2-phenylacetate |
InChI |
InChI=1S/3C8H8O2.Fe/c3*9-8(10)6-7-4-2-1-3-5-7;/h3*1-5H,6H2,(H,9,10);/q;;;+3/p-3 |
InChI 键 |
FYYIAFRCOODGSA-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


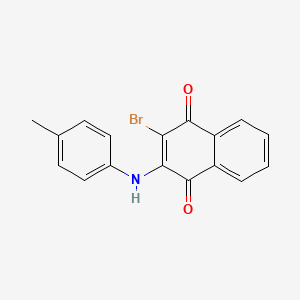
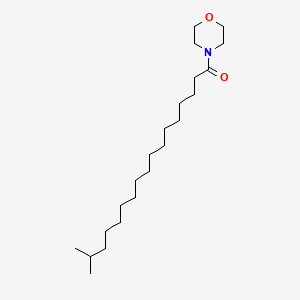
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
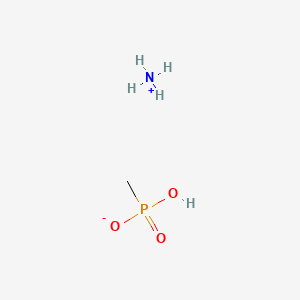

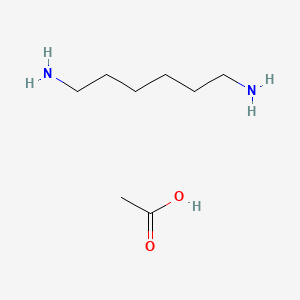
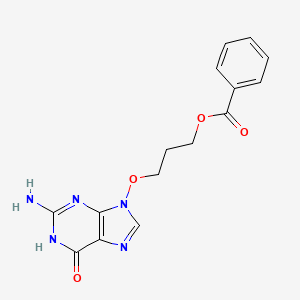
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

